N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride
Description
N-Methylbicyclo[2.2.1]heptan-1-amine hydrochloride is a bicyclic amine derivative characterized by a norbornane core ([2.2.1] bicycloheptane) with a methyl group attached to the nitrogen atom at position 1. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.
The compound’s rigid bicyclic structure imparts unique stereochemical and electronic properties, which are exploited in drug design, particularly for targeting central nervous system (CNS) receptors or ion channels.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
N-methylbicyclo[2.2.1]heptan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-9-8-4-2-7(6-8)3-5-8;/h7,9H,2-6H2,1H3;1H |
InChI Key |
SNBUTQOVIUULDA-UHFFFAOYSA-N |
Canonical SMILES |
CNC12CCC(C1)CC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride typically involves the reaction of bicyclo[2.2.1]heptan-1-amine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-methylbicyclo[2.2.1]heptan-1-one.
Reduction: Formation of N-methylbicyclo[2.2.1]heptan-1-amine.
Substitution: Formation of various N-substituted bicyclo[2.2.1]heptan-1-amines.
Scientific Research Applications
N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Bicyclo[2.2.1]heptane Core
Halogenated Derivatives
2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride
2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride
Alkyl and Aryl Derivatives
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride
Trifluoromethyl Derivatives
Positional Isomerism and Bicyclo System Variations
Amine Position
- rac-(1R,2S,4S)-N-Methylbicyclo[2.2.1]heptan-2-amine hydrochloride
Bicyclo[2.2.2]octane Analogs
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Application |
|---|---|---|---|---|
| N-Methylbicyclo[2.2.1]heptan-1-amine HCl | C₈H₁₆ClN | ~161.5 | N/A | CNS drug scaffolds |
| 2-Bromobicyclo[2.2.1]heptan-1-amine HCl | C₇H₁₃BrClN | 226.54 | ≥95–98% | Cross-coupling reactions |
| N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine HCl | C₁₇H₂₆ClN | 279.85 | N/A | Receptor-specific agents |
| N-Methylbicyclo[2.2.2]octan-1-amine HCl | C₉H₁₈ClN | 175.7 | 95% | Structural flexibility studies |
Pharmaceutical Development
- CXCR2 Antagonists : Bicyclo[2.2.1]heptane derivatives are used in anti-cancer agents targeting chemokine receptors, with modifications (e.g., squaramide groups) enhancing selectivity .
- Enzymatic Synthesis Challenges : Heptan-1-amine derivatives exhibit instability in free base form, necessitating hydrochloride salt formation for isolation .
Biological Activity
N-methylbicyclo[2.2.1]heptan-1-amine hydrochloride, also known as bicyclo[2.2.1]heptan-2-amine hydrochloride, is a compound that has garnered attention for its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a seven-membered ring with a bridgehead nitrogen atom. This specific arrangement contributes to its unique pharmacological properties and interactions with biological targets.
This compound exhibits its biological effects primarily through interactions with various receptors and enzymes:
- CXCR2 Antagonism : The compound has been identified as a selective antagonist for the CXC chemokine receptor 2 (CXCR2). This receptor plays a significant role in inflammatory responses and cellular signaling pathways .
- NMDA Receptor Modulation : It also interacts with the NMDA receptor at the phencyclidine (PCP) binding site, indicating potential applications in neuropharmacology, particularly in conditions involving excitotoxicity .
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Neurotransmitter Analog : The compound has been investigated for its potential as a neurotransmitter analog, influencing various neurotransmission processes .
- Pharmacokinetics : In vivo studies in rats have shown favorable pharmacokinetic profiles, including stability in simulated intestinal fluid and plasma, which is crucial for therapeutic applications .
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuropharmacological Effects : Certain derivatives of N-methylbicyclo[2.2.1]heptan-1-amine have shown varying degrees of agonism and antagonism at nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive functions such as learning and memory .
- Toxicity Profiles : Studies have indicated that while some derivatives exhibit toxicity above certain concentrations (IC50 values exceeding 150 μM), others demonstrate a favorable profile comparable to established drugs like Memantine, used in Alzheimer's treatment .
- Efficacy Studies : In vitro efficacy studies have highlighted the compound's potential against various targets, suggesting that structural modifications could enhance both activity and selectivity for specific receptor subtypes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
